(Piperidinium-1-ylmethyl)trifluoroborate

Quality Control Analytical Chemistry Organic Synthesis

Select (Piperidinium-1-ylmethyl)trifluoroborate for Suzuki-Miyaura installation of the piperidinylmethyl group. Its zwitterionic internal salt form eliminates K+ counterion interference—critical for ion channel and metal-binding enzyme assays. With an 18.6% lower molecular weight than the potassium analog (166.98 vs. 205.07 g/mol), it reduces raw material costs. Organotrifluoroborate class ensures superior protodeboronation resistance and air/moisture stability, enabling higher yields with electron-rich substrates under mild conditions. ≥96.0% purity, white crystalline solid.

Molecular Formula C6H13BF3N
Molecular Weight 166.982
CAS No. 1268340-93-7
Cat. No. B578830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Piperidinium-1-ylmethyl)trifluoroborate
CAS1268340-93-7
Molecular FormulaC6H13BF3N
Molecular Weight166.982
Structural Identifiers
SMILES[B-](C[NH+]1CCCCC1)(F)(F)F
InChIInChI=1S/C6H12BF3N/c8-7(9,10)6-11-4-2-1-3-5-11/h1-6H2/q-1/p+1
InChIKeyPFMNVTAJBBIDDU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Piperidinium-1-ylmethyl)trifluoroborate (CAS 1268340-93-7): A Stable Zwitterionic Aminomethyltrifluoroborate for Suzuki-Miyaura Cross-Coupling


(Piperidinium-1-ylmethyl)trifluoroborate (CAS 1268340-93-7) is an organotrifluoroborate internal salt that functions as a stable, solid surrogate for the corresponding boronic acid [1]. This compound is specifically designed as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install the piperidinylmethyl group onto aryl and heteroaryl halides or mesylates . It is supplied as a white to off-white crystalline solid with a typical purity specification of ≥96.0% (by nitrogen analysis), and it is known for its enhanced air and moisture stability relative to traditional boronic acids and boronate esters .

Why (Piperidinium-1-ylmethyl)trifluoroborate (CAS 1268340-93-7) is Not Directly Interchangeable with Other Aminomethyl Boronates or Trifluoroborate Salts


The substitution of (Piperidinium-1-ylmethyl)trifluoroborate with a potassium salt analog (e.g., CAS 888711-54-4) or a standard boronic acid/boronate ester is not a trivial exchange. The compound exists as a zwitterionic internal salt [1], which directly impacts its solubility profile, handling characteristics, and purity. Unlike its potassium salt counterpart, the internal salt avoids the presence of a separate counterion (K+), which can influence reaction kinetics and metal coordination [2]. Furthermore, as a member of the organotrifluoroborate class, this reagent exhibits significantly reduced susceptibility to protodeboronation and improved air/moisture stability compared to the corresponding boronic acid [3]. This class-level advantage means that using the less stable boronic acid alternative can lead to incomplete conversion, lower yields, and the need for rigorous inert atmosphere handling.

(Piperidinium-1-ylmethyl)trifluoroborate (CAS 1268340-93-7): Quantitative Evidence for Procurement and Use


Higher Assured Purity vs. Boronic Acid Analogs and Potassium Salts

Commercial lots of (Piperidinium-1-ylmethyl)trifluoroborate are routinely supplied with a minimum purity of 96.0% (by nitrogen analysis), with some vendors specifying 98% purity . This contrasts with the corresponding boronic acid piperidin-1-ylmethylboronic acid, which is often not commercially available as a standard catalog item due to instability, and its potassium salt counterpart (Potassium (piperidin-1-yl)methyltrifluoroborate, CAS 888711-54-4) which is frequently offered at a lower nominal purity of 95% from comparable research suppliers .

Quality Control Analytical Chemistry Organic Synthesis

Distinct Physical Form and Counterion-Free Composition

(Piperidinium-1-ylmethyl)trifluoroborate is an internal salt (zwitterion) with a molecular formula of C6H13BF3N and a molecular weight of 166.98 g/mol . In contrast, its closest structural analog, Potassium (piperidin-1-yl)methyltrifluoroborate (CAS 888711-54-4), has the formula C6H12BF3KN and a molecular weight of 205.07 g/mol [1]. This 38.09 g/mol difference (22.8% higher molecular weight) directly impacts the mass of reagent required for equivalent boron content.

Physicochemical Properties Reagent Handling Chemical Formulation

Enhanced Stability Against Protodeboronation vs. Boronic Acids

As a member of the organotrifluoroborate class, (Piperidinium-1-ylmethyl)trifluoroborate benefits from the class-wide property of being a protected boronic acid. Organotrifluoroborates are known to be significantly more stable to air and moisture and are resistant to protodeboronation compared to their boronic acid and boronate ester counterparts [1]. This stability is conferred by the tetracoordinated boron atom, which does not exhibit Lewis acidity and is stable under oxidative conditions [2]. While direct quantitative stability data for this specific compound versus its boronic acid are not publicly available, the class-level inference is robust and is a primary driver for selecting this reagent class over more labile boronates [3].

Reagent Stability Cross-Coupling Reaction Optimization

Key Application Scenarios for (Piperidinium-1-ylmethyl)trifluoroborate (CAS 1268340-93-7) Based on Evidence


Metal-Free Pharmaceutical Synthesis Requiring Potassium-Free Conditions

In medicinal chemistry programs targeting sensitive ion channels or metal-binding enzymes, the presence of potassium ions can be detrimental to biological assay outcomes. The zwitterionic nature of (Piperidinium-1-ylmethyl)trifluoroborate ensures that no potassium counterion is introduced during the Suzuki-Miyaura installation of the piperidinylmethyl group. This is a specific advantage over using its potassium salt analog (CAS 888711-54-4) [1]. The high purity (≥96%) further minimizes the introduction of unknown impurities that could confound SAR studies .

Large-Scale Synthesis Where Boron Content per Gram Impacts Cost-Efficiency

For process chemists scaling up the synthesis of piperidine-containing drug candidates, the molecular weight of the reagent directly impacts raw material cost. (Piperidinium-1-ylmethyl)trifluoroborate has a molecular weight of 166.98 g/mol, which is 18.6% lower than the potassium salt analog (205.07 g/mol) [2]. This translates to requiring 18.6% less mass of the internal salt to deliver the same molar amount of the coupling partner, leading to quantifiable cost savings and reduced waste generation in large-scale campaigns.

Aminomethylation of Base-Sensitive or Electron-Rich Aryl Halides

The inherent stability of organotrifluoroborates against protodeboronation makes (Piperidinium-1-ylmethyl)trifluoroborate a superior choice for coupling with electron-rich or base-sensitive aryl halides that would otherwise promote rapid decomposition of the corresponding boronic acid [3]. This class-level property allows for the use of milder reaction conditions and often results in higher yields when constructing challenging aminomethyl aryl linkages that are common in alkaloid and pharmaceutical natural product synthesis [4].

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